Ponalrestat ALR2 Selectivity Ratio Compared with Epalrestat, Zopolrestat, and Ranirestat
Ponalrestat demonstrates a selectivity window for ALR2 over ALR1 of approximately 7,800-fold (Ki ALR2 = 7.7 nM; Ki ALR1 = 60 μM), based on kinetic analysis of bovine lens ALR2 and bovine kidney ALR1 [1]. This selectivity magnitude substantially exceeds that of epalrestat, which exhibits Ki values of approximately 0.8–0.86 μM for AR without comparable selectivity data against ALR1 in the same assay systems [2]. Zopolrestat, while potent (IC50 = 3.1 nM), lacks published quantitative selectivity ratios against ALR1 in the primary literature [3]. Ranirestat demonstrates an IC50 of 11–15 nM for rat lens AR and recombinant human AR, with a Ki of 0.38 nM for recombinant human AR, but comparative ALR1 selectivity data are not consistently reported [4].
| Evidence Dimension | ALR2 versus ALR1 selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki ALR2 = 7.7 nM; Ki ALR1 = 60 μM; selectivity ratio = 7,800-fold |
| Comparator Or Baseline | Epalrestat: Ki ≈ 0.8–0.86 μM for AR (ALR1 selectivity data not reported in comparable assays); Zopolrestat: IC50 = 3.1 nM (ALR1 selectivity data not reported); Ranirestat: Ki = 0.38 nM for recombinant human AR (ALR1 selectivity data not reported) |
| Quantified Difference | Ponalrestat ALR2/ALR1 selectivity ratio: ~7,800:1; Epalrestat AR Ki: ~800–860 nM (approximately 100-fold less potent); Zopolrestat IC50 = 3.1 nM versus Ponalrestat Ki = 7.7 nM; Ranirestat Ki = 0.38 nM versus Ponalrestat Ki = 7.7 nM |
| Conditions | Ponalrestat: bovine lens ALR2 and bovine kidney ALR1, kinetic analysis. Epalrestat: AR inhibition assays. Zopolrestat: AR inhibition assays. Ranirestat: rat lens AR and recombinant human AR. |
Why This Matters
The 7,800-fold selectivity ratio of Ponalrestat provides a defined selectivity benchmark that may inform target engagement studies where minimizing ALR1 off-target effects is a primary concern.
- [1] Ward WH, Cook PN, Mirrlees DJ, Brittain DR, Preston J, Carey F, Tuffin DP, Howe R. Ponalrestat: a potent and specific inhibitor of aldose reductase. Biochem Pharmacol. 1990 Jan 15;39(2):337-46. PMID: 2105733. View Source
- [2] Demir Y, et al. A new series of hydrazones as small-molecule aldose reductase inhibitors. Arch Pharm (Weinheim). 2023;e2200554. doi:10.1002/ardp.202200554. (Epalrestat Ki = 0.857 μM). View Source
- [3] Mylari BL, et al. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. J Med Chem. 1991;34(3):1011-1018. View Source
- [4] Negoro T, et al. Ranirestat (AS-3201) is a potent aldose reductase inhibitor. IC50 values: 11 nM (rat lens AR), 15 nM (recombinant human AR); Ki = 0.38 nM (recombinant human AR). View Source
